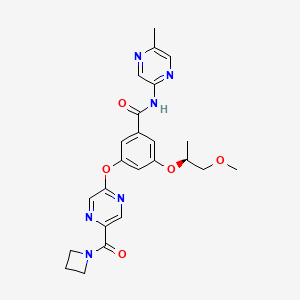
AZD-1656
Vue d'ensemble
Description
AZD-1656 est un activateur puissant et sélectif de la glucokinase humaine et de rat in vitro. Il a montré un potentiel significatif dans la réduction des taux de glucose plasmatique de manière dose-dépendante, avec un début d'action rapide. Ce composé a été principalement étudié pour ses applications dans la prise en charge du diabète et d'autres troubles métaboliques .
Applications De Recherche Scientifique
AZD-1656 has a wide range of scientific research applications, including:
Chemistry: Used as a glucokinase activator in various chemical studies.
Biology: Investigated for its role in modulating glucose metabolism and insulin secretion.
Medicine: Explored for its potential in managing diabetes, particularly type 2 diabetes, and other metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways.
Mécanisme D'action
Target of Action
AZD-1656 is a potent, selective activator of glucokinase (GK) . Glucokinase, also known as hexokinase 4, plays a crucial role in the regulation of carbohydrate metabolism . It acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia .
Mode of Action
This compound interacts with its target, glucokinase, by activating it . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes . This compound has shown to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolism pathway . Specifically, it promotes hepatic glucose uptake and glycogen synthesis . This results in a reduction of hepatic glucose output, which is a primary liver dysregulation associated with Type 2 diabetes mellitus .
Result of Action
The activation of glucokinase by this compound leads to a potent glucose lowering effect . In a Phase 2 study in Japanese type 2 diabetic subjects, this compound, given BID at high (40-200mg/day), medium (20-140mg/day) and low (10-80mg/day) doses over a 4-month period, lowered HbA1c and fasting plasma blood (FPG) glucose levels .
Action Environment
The action of this compound can be influenced by various factors. For instance, the drug has been tested in different populations, such as Japanese type 2 diabetic subjects . Furthermore, the drug’s efficacy can be influenced by the presence of other blood glucose control agents . .
Analyse Biochimique
Biochemical Properties
AZD-1656 interacts with glucokinase, an enzyme that acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia . It has shown a potent glucose lowering effect in healthy animals .
Cellular Effects
In cellular processes, this compound has been observed to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a rapid onset of action and has been effective when dosed either acutely or once daily for up to 28-days . Long-term preclinical studies of up to 12-month duration have been performed .
Dosage Effects in Animal Models
In animal models, this compound reduced plasma glucose levels in a dose-dependent fashion . Severe hypoglycemia was observed at higher doses .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, interacting with the enzyme glucokinase . Activation of glucokinase by this compound induces glucose metabolism and reduces glucose levels .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour AZD-1656 impliquent plusieurs étapes. La méthode de préparation de la liqueur mère comprend la dissolution de 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL .
Analyse Des Réactions Chimiques
AZD-1656 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons du composé, souvent facilitée par des agents oxydants.
Réduction : Cette réaction implique le gain d'électrons, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs spécifiques dans des conditions contrôlées.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme activateur de la glucokinase dans diverses études chimiques.
Biologie : Étudié pour son rôle dans la modulation du métabolisme du glucose et de la sécrétion d'insuline.
Médecine : Exploré pour son potentiel dans la prise en charge du diabète, en particulier le diabète de type 2, et d'autres troubles métaboliques.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies métaboliques.
Mécanisme d'action
This compound exerce ses effets en activant sélectivement la glucokinase, une enzyme qui joue un rôle crucial dans le métabolisme du glucose. La glucokinase agit comme un capteur de glucose dans les cellules pancréatiques, déclenchant la sécrétion d'insuline stimulée par le glucose, et comme un gardien du glucose dans les hépatocytes, favorisant l'absorption du glucose hépatique et la synthèse du glycogène. En activant la glucokinase, this compound améliore le métabolisme du glucose et réduit les taux de glucose plasmatique .
Comparaison Avec Des Composés Similaires
AZD-1656 est unique dans son activation sélective de la glucokinase. Les composés similaires comprennent :
Dorzagliatine : Un activateur complet de la glucokinase à double action.
TTP399 : Un activateur de la glucokinase hépatosélectif.
Ces composés partagent l'objectif commun d'améliorer le métabolisme du glucose mais diffèrent dans leurs mécanismes spécifiques et leur sélectivité. This compound se distingue par son activation puissante et sélective de la glucokinase dans les modèles humains et de rat .
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser !
Propriétés
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
| Record name | AZD-1656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1656 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1656 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
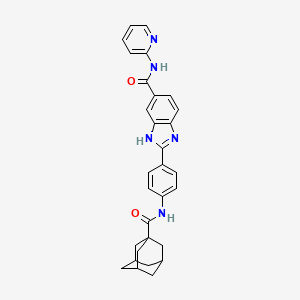
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)

![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)
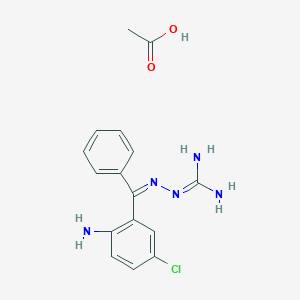
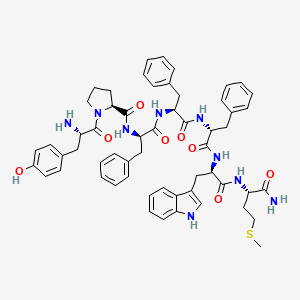

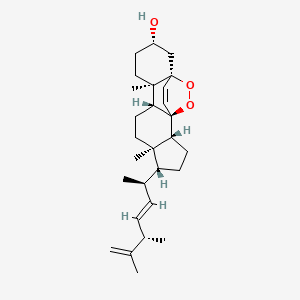


![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)


